molecular formula C67H46O15 B13102780 Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester

Cat. No.: B13102780
M. Wt: 1091.1 g/mol
InChI Key: PHQPYUDWJQNTKZ-ZXTCRCEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester is a complex organic compound with the molecular formula C32H26O5 This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a triphenylene core through an oxopropenyl and butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester typically involves multiple steps. The process begins with the preparation of the benzoic acid derivative, followed by the introduction of the oxopropenyl group through an esterification reaction. The final step involves the attachment of the triphenylene core via a butoxy linkage. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to optimize efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, inert atmospheres, and the presence of catalysts to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures with continuous stirring to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester exerts its effects involves its interaction with specific molecular targets. The oxopropenyl group can participate in various chemical reactions, while the triphenylene core provides a stable framework for these interactions. The pathways involved may include binding to enzymes or receptors, leading to changes in biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C67H46O15

Molecular Weight

1091.1 g/mol

IUPAC Name

[1,9,10,11,12-pentabenzoyloxy-3-[4-[(E)-3-oxoprop-1-enoxy]butoxy]triphenylen-2-yl] benzoate

InChI

InChI=1S/C67H46O15/c68-38-23-40-75-39-21-22-41-76-52-42-51-49-36-19-20-37-50(49)53-55(54(51)57(78-63(70)44-26-9-2-10-27-44)56(52)77-62(69)43-24-7-1-8-25-43)59(80-65(72)46-30-13-4-14-31-46)61(82-67(74)48-34-17-6-18-35-48)60(81-66(73)47-32-15-5-16-33-47)58(53)79-64(71)45-28-11-3-12-29-45/h1-20,23-38,40,42H,21-22,39,41H2/b40-23+

InChI Key

PHQPYUDWJQNTKZ-ZXTCRCEHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCO/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C3C4=CC=CC=C4C5=C(C3=C2OC(=O)C6=CC=CC=C6)C(=C(C(=C5OC(=O)C7=CC=CC=C7)OC(=O)C8=CC=CC=C8)OC(=O)C9=CC=CC=C9)OC(=O)C1=CC=CC=C1)OCCCCOC=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.